N'-(4-(Diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-(Diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzylidene group linked to a diethylamino group and an ethoxyanilino group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-(Diethylamino)benzaldehyde with hydrazine hydrate to form the benzylidene intermediate.
Coupling with Ethoxyaniline: The intermediate is then reacted with 4-ethoxyaniline under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and anilino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-(4-(Diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(4-(Diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(Dimethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide
- N’-(4-(Diethylamino)benzylidene)-2-(4-methoxyanilino)acetohydrazide
Uniqueness
N’-(4-(Diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
303082-94-2 |
---|---|
Molecular Formula |
C21H28N4O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(4-ethoxyanilino)acetamide |
InChI |
InChI=1S/C21H28N4O2/c1-4-25(5-2)19-11-7-17(8-12-19)15-23-24-21(26)16-22-18-9-13-20(14-10-18)27-6-3/h7-15,22H,4-6,16H2,1-3H3,(H,24,26)/b23-15+ |
InChI Key |
WNGJJMVBDDCERU-HZHRSRAPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)OCC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.